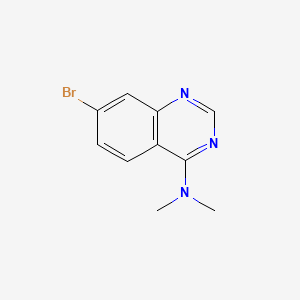

7-bromo-N,N-dimethylquinazolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

7-bromo-N,N-dimethylquinazolin-4-amine |

InChI |

InChI=1S/C10H10BrN3/c1-14(2)10-8-4-3-7(11)5-9(8)12-6-13-10/h3-6H,1-2H3 |

InChI Key |

HXOSAEQVBNXRSY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of 7 Bromo N,n Dimethylquinazolin 4 Amine and Its Derivatives

In Vitro Biological Screening and Cellular Assays

Antiproliferative Activity in Cancer Cell Lines (e.g., A549, Caco-2, C3A, MCF-7, HeLa, HCT-116, T98G)

Bromo-substituted quinazoline (B50416) derivatives have demonstrated significant antiproliferative effects across a range of human cancer cell lines. While specific data for 7-bromo-N,N-dimethylquinazolin-4-amine is limited in the reviewed literature, related 6-bromoquinazoline (B49647) analogues have shown potent cytotoxic activity.

For instance, a series of novel 6-bromo-quinazoline-4(3H)-one derivatives bearing a thiol group at the 2-position were evaluated for their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and colon cancer (SW480) cell lines. nih.gov One derivative, compound 8a , which features an aliphatic linker to the thiol group, was identified as the most potent compound, with IC50 values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.gov This potency was notably greater than the standard drug Erlotinib against the MCF-7 cell line. nih.gov The study also highlighted the selectivity of compound 8a , which showed a significantly lower cytotoxic effect on the normal human lung fibroblast cell line (MRC-5), with an IC50 value of 84.20 ± 1.72 µM. nih.gov

Another study focused on 2-(4-chlorophenyl)-substituted 4-anilino-6-bromoquinazolines, which exhibited significant cytotoxicity and selectivity against HeLa (cervical cancer) cells. researchgate.net Similarly, various 4-anilinoquinazoline (B1210976) derivatives have shown promising antitumor activity against cell lines such as A549 (lung carcinoma), MCF-7, and HT-29 (colon carcinoma), with some compounds exhibiting IC50 values in the low micromolar range. semanticscholar.orgfrontiersin.org For example, compound 7i , a 6-arylureido-4-anilinoquinazoline derivative, displayed excellent antitumor activity against A549, HT-29, and MCF-7 cell lines with IC50 values of 2.25, 1.72, and 2.81 μM, respectively. frontiersin.org

The antiproliferative activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been noted to enhance anticancer effects. nih.gov

Table 1: Antiproliferative Activity of Selected Bromo-Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 8a (6-bromo-quinazolin-4(3H)-one deriv.) | MCF-7 (Breast) | 15.85 ± 3.32 | nih.gov |

| 8a (6-bromo-quinazolin-4(3H)-one deriv.) | SW480 (Colon) | 17.85 ± 0.92 | nih.gov |

| 8a (6-bromo-quinazolin-4(3H)-one deriv.) | MRC-5 (Normal Lung) | 84.20 ± 1.72 | nih.gov |

| 7i (6-ureido-4-anilinoquinazoline deriv.) | A549 (Lung) | 2.25 | frontiersin.org |

| 7i (6-ureido-4-anilinoquinazoline deriv.) | HT-29 (Colon) | 1.72 | frontiersin.org |

| 7i (6-ureido-4-anilinoquinazoline deriv.) | MCF-7 (Breast) | 2.81 | frontiersin.org |

Apoptosis Induction Studies in Cellular Models

A primary mechanism by which bromo-quinazoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination.

In MCF-7 breast cancer cells, certain quinazolinedione derivatives have been shown to induce apoptosis primarily through the intrinsic pathway. nih.gov This was evidenced by the upregulation of key apoptosis-related proteins such as caspase-9 and p53, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Specifically, treatment with these derivatives led to a significant increase in early apoptosis, as confirmed by Annexin V-FITC analysis. bue.edu.eg

Further mechanistic studies with other quinazoline derivatives in HepG-2 (hepatocellular carcinoma) cells revealed that potent compounds could induce cell cycle arrest at the G2/M phase, which often precedes apoptosis. bue.edu.eg This cell cycle arrest was associated with a significant overexpression of the cell cycle inhibitor p21. bue.edu.eg The induction of apoptosis was further confirmed by the downregulation of inhibitor of apoptosis proteins (IAPs) like Survivin and XIAP, and an increase in the levels of active caspase-3. bue.edu.eg

Preliminary assays, such as DNA laddering, have also confirmed the potential of 2-aryl-4-anilino-6-bromoquinazoline derivatives to induce apoptosis in MCF-7 cells. researchgate.net These findings collectively indicate that apoptosis induction is a crucial component of the antitumor activity of the bromo-quinazoline class of compounds. nih.gov

Investigation of Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antimalarial, Antiviral)

The quinazoline and quinazolinone scaffolds are recognized for their broad-spectrum antimicrobial potential, exhibiting antibacterial, antifungal, antitubercular, and antiviral activities. nih.govnih.govorientjchem.org Structure-activity relationship studies have revealed that specific substitutions on the quinazoline ring are crucial for enhancing this activity.

Key structural features that improve antimicrobial efficacy include the presence of a halogen atom, such as bromine or iodine, at the 6 and/or 8 positions of the quinazolinone ring. nih.govbiomedpharmajournal.org Furthermore, substitutions at the 2 and 3 positions are considered essential for potent antimicrobial action. eco-vector.com

For example, a study on 2,3,6-trisubstituted quinazolin-4-ones, where all compounds contained a bromine atom at position 6, demonstrated varied and significant antimicrobial and antifungal activity. biomedpharmajournal.org These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans). biomedpharmajournal.org Different substitutions at other positions resulted in excellent to good activity against specific microbial strains, highlighting the tunability of the quinazoline scaffold for antimicrobial purposes. biomedpharmajournal.org

The mechanism of antibacterial action for some quinazolinone derivatives is believed to involve the inhibition of penicillin-binding proteins (PBPs), which are crucial for the biosynthesis of the bacterial cell wall. eco-vector.com The heterocyclic nature of the quinazolinone core allows it to form hydrogen bonds with amino acid residues in the allosteric site of the PBP2a enzyme, leading to its suppression. eco-vector.com

Table 2: Antimicrobial Profile of a 6-bromo-quinazolinone Derivative (Compound A-4)

| Microorganism | Type | Activity Level | Source |

|---|---|---|---|

| Pseudomonas aeruginosa | Gram-negative Bacteria | Excellent | biomedpharmajournal.org |

| Streptococcus pyogenes | Gram-positive Bacteria | Very Good | biomedpharmajournal.org |

| Escherichia coli | Gram-negative Bacteria | Very Good | biomedpharmajournal.org |

| Aspergillus niger | Fungus | Very Good | biomedpharmajournal.org |

Anti-inflammatory and Immunomodulatory Effects in Cellular Systems

Quinazoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potential to modulate key inflammatory pathways. orientjchem.orgjneonatalsurg.commdpi.com Proquazone, a marketed non-steroidal anti-inflammatory drug (NSAID), is a 4-aryl-1-alkyl-quinazolinone derivative used in the treatment of rheumatoid arthritis and osteoarthritis, underscoring the therapeutic potential of this chemical class. mdpi.com

Preclinical studies on novel quinazoline derivatives have demonstrated significant anti-inflammatory and analgesic effects in animal models. jneonatalsurg.com The mechanisms are thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. jneonatalsurg.comnih.gov For example, certain quinazolines substituted with ibuprofen (B1674241) and an amino acid were designed as dual inhibitors of EGFR-TKD and COX-2. nih.gov One such derivative proved to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov

In other studies, 6-bromo-substituted quinazolinone was identified as the most potent derivative among a series of 3-naphthalene-substituted compounds, showing significant inhibition in inflammation models. mdpi.com Molecular hybridization of the quinazolinone moiety with other heterocyclic systems like thiazolidinone has also been shown to improve anti-inflammatory activity. mdpi.com Furthermore, some thioxoquinazoline derivatives have demonstrated anti-inflammatory properties in cell-based assays by reducing the production of nitrite (B80452) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

Enzyme Inhibition Assays (e.g., Kinases like Aurora A, EGFR-TK)

A significant mechanism underlying the antiproliferative activity of quinazoline derivatives is their ability to inhibit protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. ekb.eg The quinazoline scaffold is considered a "privileged structure" for targeting ATP-dependent kinases, with several FDA-approved kinase inhibitors based on this framework. nih.govnih.gov

Aurora Kinase Inhibition: Aurora kinases, particularly Aurora A and B, are key regulators of mitosis, and their overexpression is common in many cancers. nih.gov Several quinazoline-based compounds have been developed as potent inhibitors of these kinases. nih.govresearchgate.netacs.org For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, was shown to have antiproliferative activity against non-small cell lung cancer (NSCLC) cells through Aurora kinase A inhibition. nih.gov Another quinazoline derivative, 9h , demonstrated excellent Aurora A kinase inhibition with an IC50 value of 2.8 nM and showed superior activity against triple-negative breast cancer (TNBC) cells compared to reference compounds. acs.org Compound BPR1K871 was identified as a potent dual inhibitor of FLT3 and Aurora A kinase, with IC50 values of 19 nM and 22 nM, respectively. nih.gov

EGFR Tyrosine Kinase (EGFR-TK) Inhibition: The 4-anilinoquinazoline scaffold is the basis for several clinically important EGFR-TK inhibitors, including gefitinib (B1684475) and erlotinib. frontiersin.orgwisdomlib.org Numerous studies have focused on synthesizing and evaluating new derivatives for enhanced EGFR inhibition. A 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline was found to be a very potent inhibitor of EGFR tyrosine kinase with an IC50 value of 0.025 nM. wisdomlib.org Another derivative, 4-(3-bromoanilino)-6,7-diethoxyquinazoline, was even more potent, with an IC50 of 0.006 nM. wisdomlib.org A series of 6-arylureido-4-anilinoquinazoline derivatives also showed sub-micromolar inhibitory levels against EGFR, with IC50 values ranging from 11.66 to 867.1 nM. frontiersin.org

Table 3: Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target Kinase | IC50 (nM) | Source |

|---|---|---|---|

| 9h | Aurora A | 2.8 | acs.org |

| BPR1K871 | Aurora A | 22 | nih.gov |

| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR-TK | 0.006 | wisdomlib.org |

| 4-(3-bromoanilino)-6,7-dimethoxyquinazoline | EGFR-TK | 0.025 | wisdomlib.org |

| 7i (6-ureido-4-anilinoquinazoline deriv.) | EGFR-TK | 17.32 | frontiersin.org |

Modulatory Effects on Drug Transporters (e.g., Breast Cancer Resistance Protein, P-glycoprotein)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov These transporters actively efflux chemotherapeutic drugs from cancer cells, reducing their efficacy. Quinazolinamine derivatives have emerged as potent inhibitors of these transporters, capable of reversing MDR. nih.govnih.govresearchgate.net

Gefitinib, an EGFR inhibitor with a quinazolinamine core, is known to inhibit BCRP and modulate P-gp function. nih.gov Inspired by this, researchers have synthesized series of quinazolinamine derivatives specifically designed as dual BCRP and P-gp inhibitors. nih.govnih.gov

In one study, a cyclopropyl-containing quinazolinamine (compound 22 ) was identified as a potent dual BCRP and P-gp inhibitor, while an azide-containing derivative (compound 33 ) showed selective BCRP inhibitory activity. nih.govnih.gov Mechanistic experiments revealed that compound 22 alters the cellular localization of both BCRP and P-gp, thereby inhibiting their drug efflux function. nih.gov Furthermore, both compounds were found to stimulate the ATP hydrolysis of the BCRP transporter, suggesting they act as competitive substrates, which in turn increases the intracellular accumulation of anticancer drugs like mitoxantrone (B413) in BCRP-overexpressing cells. nih.gov These findings highlight the potential of quinazolinamine derivatives to be used in combination with conventional chemotherapy to overcome drug resistance. nih.gov

In Vivo Animal Model Studies for Efficacy Assessment

In vivo studies in animal models are a critical step in the preclinical evaluation of new therapeutic agents, providing essential information on efficacy and physiological effects in a living system. This section details the findings from such studies involving derivatives of this compound in models of cancer, infection, and inflammation, alongside assessments of their ability to cross the blood-brain barrier.

Quinazoline derivatives, including those with bromine substitutions, have been investigated for their anticancer properties in various xenograft models, where human cancer cells are implanted into immunocompromised mice.

One study investigated a novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154), conjugated with recombinant human epidermal growth factor (EGF). In a severe combined immunodeficient mouse model with glioblastoma xenografts, the administration of this conjugate led to delayed tumor progression and improved tumor-free survival. researchgate.net Specifically, 40% of the treated mice remained tumor-free for over 58 days, a significant improvement compared to the control group where no mice survived tumor-free beyond 33 days. researchgate.net The tumors in the treated group that did develop were substantially smaller than those in the control group. researchgate.net

In another study, a series of novel quinazoline derivatives were synthesized and evaluated for their antitumor activity. One promising compound from this series, compound 18, was tested in a gastric cancer xenograft model. The results indicated that this compound significantly reduced both the average tumor volume and tumor weight without adversely affecting the body weight of the mice, and its efficacy was noted to be better than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-Fu). nih.gov

Furthermore, research into 6-bromo quinazoline-4(3H)-one derivatives has highlighted their potential as cytotoxic agents. One such derivative, compound 8a, which features an aliphatic linker, demonstrated potent antiproliferative activity against MCF-7 and SW480 cancer cell lines. nih.gov While this particular study focused on in vitro activity, it underscores the interest in bromo-substituted quinazolines as a promising class of anticancer compounds for further in vivo investigation. nih.gov

| Compound/Derivative Class | Cancer Model | Animal Model | Key In Vivo Efficacy Findings | Reference |

|---|---|---|---|---|

| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) conjugate | Glioblastoma | Severe Combined Immunodeficient Mice | Delayed tumor progression and improved tumor-free survival. | researchgate.net |

| Quinazoline Derivative (Compound 18) | Gastric Cancer | Mouse Xenograft | Significantly decreased average tumor volume and weight. | nih.gov |

| 6-bromo quinazoline-4(3H)-one derivatives | Breast and Colon Cancer (cell lines for potential in vivo studies) | N/A (In vitro study) | Potent antiproliferative activity, suggesting potential for in vivo efficacy. | nih.gov |

The therapeutic potential of quinazoline derivatives extends to infectious diseases, with studies demonstrating their efficacy in animal models of bacterial and parasitic infections.

In the context of bacterial infections, N2,N4-disubstituted quinazoline-2,4-diamines have been evaluated for their activity against multidrug-resistant Acinetobacter baumannii. In a murine model of lethal A. baumannii infection, a lead compound from this series, compound 5, demonstrated significant efficacy. nih.gov When administered to mice following a lethal dose of the bacteria, this quinazoline derivative proved to be more effective at a lower concentration than the antibiotic tigecycline, with a 90% survival rate compared to 66% for tigecycline. nih.gov

Regarding parasitic infections, the antimalarial activity of quinazolinone derivatives has been explored. A study of 2,3-disubstituted-4(3H)-quinazolinone derivatives in mice infected with Plasmodium berghei, a model for human malaria, revealed significant antimalarial effects. wipo.int The tested compounds showed a mean percentage suppression of parasitemia ranging from 43.71% to 72.86%. wipo.int Two compounds, in particular, displayed the most promising activity, with suppression rates of 67.60% and 72.86%. wipo.int Another investigation into a series of 4-amino 2-anilinoquinazolines in a humanized mouse model of P. falciparum malaria also showed that these compounds could effectively clear the blood stages of the parasite.

| Compound/Derivative Class | Infection Model | Animal Model | Key In Vivo Efficacy Findings | Reference |

|---|---|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamine (B158780) (Compound 5) | Lethal Acinetobacter baumannii infection | Murine model | Showed 90% survival, outperforming tigecycline. | nih.gov |

| 2,3-disubstituted-4(3H)-quinazolinone derivatives | Plasmodium berghei infection | Mice | Mean percentage suppression of parasitemia up to 72.86%. | wipo.int |

| 4-amino 2-anilinoquinazolines | P. falciparum malaria | Humanized NOD-scid IL2Rγnull Mouse Model | Demonstrated capacity to clear blood stages of the parasite. |

The anti-inflammatory properties of quinazoline derivatives have been assessed in various animal models of inflammation. A study of a novel quinazoline derivative demonstrated its efficacy in both acute and chronic inflammation models in rats. In the carrageenan-induced paw edema model, the compound exhibited a dose-dependent reduction in swelling. In the cotton pellet-induced granuloma model, it also showed a dose-dependent inhibition of granuloma formation, with the highest dose showing efficacy comparable to the standard anti-inflammatory drug indomethacin.

Another research effort focused on quinazoline-4(3H)-one-2-carbothioamide derivatives, including compounds with halogen substitutions such as bromine. A bromo-substituted derivative (compound 8g) was identified as having potent anti-inflammatory activity. These findings suggest that the quinazoline scaffold, including its bromo-substituted analogues, holds promise for the development of new anti-inflammatory agents.

| Compound/Derivative Class | Inflammation Model | Animal Model | Key In Vivo Efficacy Findings | Reference |

|---|---|---|---|---|

| Novel quinazoline derivative | Carrageenan-induced paw edema | Rats | Dose-dependent inhibition of paw edema. | |

| Novel quinazoline derivative | Cotton pellet-induced granuloma | Rats | Dose-dependent inhibition of granuloma formation, comparable to indomethacin. | |

| Quinazoline-4(3H)-one-2-carbothioamide derivative (8g) | (In vitro study suggesting potential for in vivo models) | N/A | Identified as having potent anti-inflammatory activity. |

A preclinical pharmacokinetic study investigated Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), which is converted in vivo to 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP). nih.gov Following intravenous administration of BZP to rats, the distribution of its bromo-containing metabolite, Br-NBP, was observed in various tissues, including the brain. nih.gov Notably, the brain distribution of Br-NBP was found to be higher in rats with middle cerebral artery occlusion, a model for ischemic stroke, compared to normal rats. nih.gov This indicates that this bromo-substituted heterocyclic compound can cross the BBB, and its penetration may be enhanced under pathological conditions.

While not a quinazoline, this study provides evidence of the brain penetration of a bromo-substituted heterocyclic compound in an animal model. Furthermore, a patent for substituted quinazoline compounds highlights their potential for BBB penetration, suggesting that this class of molecules is being actively explored for applications in CNS disorders, including brain metastases.

| Compound/Derivative Class | Assessment Method | Animal Model | Key Findings on BBB Penetration | Reference |

|---|---|---|---|---|

| 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) (metabolite of BZP) | Tissue distribution analysis following intravenous administration | Rats (normal and middle cerebral artery occlusion models) | The compound was distributed to the brain, with higher concentrations in the ischemic stroke model. | nih.gov |

| Substituted quinazoline compounds | Patent disclosure | N/A | Described as having blood-brain barrier penetration capability for potential use in CNS disorders. |

Molecular and Cellular Mechanisms of Action of 7 Bromo N,n Dimethylquinazolin 4 Amine

Investigation of Specific Biological Targets

There is no available research that has investigated the specific biological targets of 7-bromo-N,N-dimethylquinazolin-4-amine.

Protein Kinase Interactions and Downstream Signaling Pathways

No studies have been published that detail any interactions between this compound and protein kinases, nor have any downstream signaling pathways affected by this compound been identified.

Tubulin Polymerization Modulation

There is no scientific evidence to suggest that this compound has any modulatory effect on tubulin polymerization.

Interference with Cellular Processes (e.g., Cell Cycle Regulation, Mitotic Spindle Assembly)

The effects of this compound on cellular processes such as cell cycle regulation and mitotic spindle assembly have not been documented in the scientific literature.

Modulation of Lipid Metabolism and Lipid-Dependent Signaling Cascades

There is no available data to indicate that this compound modulates lipid metabolism or is involved in any lipid-dependent signaling cascades.

Molecular Interactions and Binding Affinities

Information regarding the molecular interactions and binding affinities of this compound with any biological macromolecules is not available.

Cellular Effects Beyond Antiproliferation (e.g., Cell Migration, Invasiveness)

There are no published research findings on the cellular effects of this compound beyond antiproliferation, such as its impact on cell migration or invasiveness.

Structure Activity Relationship Sar Studies of 7 Bromo N,n Dimethylquinazolin 4 Amine and Its Analogs

Influence of the 7-Bromo Substituent on Biological Activity

The presence and nature of a halogen atom on the quinazoline (B50416) ring are known to have a substantial impact on the biological profile of the molecule. Studies on related quinoline (B57606) and quinazoline structures have demonstrated that halogenation can enhance anticancer and antimicrobial activities. nih.govnih.gov Specifically, the bromine atom at the 7-position of the quinazoline core in 7-bromo-N,N-dimethylquinazolin-4-amine is a key determinant of its activity.

Comparison with other Halogen Substituents at the 7-Position

The choice of halogen at the 7-position can fine-tune the biological activity of quinazoline derivatives. While direct SAR studies comparing a full series of halogens (F, Cl, Br, I) at the 7-position for this specific scaffold are not extensively detailed in the provided context, broader principles of halogen substitution in heterocyclic compounds apply.

Research on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives has shown that the binding affinity to human serum albumin (HSA) is enhanced with the increasing atomic number of the halogen substituent. researchgate.net This suggests a trend where iodo- and bromo-substituted compounds may exhibit stronger interactions than their chloro- and fluoro- counterparts, which can influence their pharmacokinetic properties. researchgate.net In other quinazoline series, small electron-donating substituents at the 6- or 7-positions have been found to be beneficial for certain inhibitory activities. nih.gov The specific impact of bromine at C-7, therefore, results from a combination of its size, electronegativity, and lipophilicity compared to other halogens.

Table 1: Comparison of Halogen Properties and Potential Impact on Biological Activity

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch-Leo π) | Potential Influence on Activity |

|---|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | +0.14 | Can form strong hydrogen bonds; may alter metabolic stability. |

| Chlorine (Cl) | 1.75 | 3.16 | +0.71 | Increases lipophilicity; common in many bioactive compounds. nih.gov |

| Bromine (Br) | 1.85 | 2.96 | +0.86 | Provides a good balance of steric and electronic properties; enhances lipophilicity. nih.gov |

| Iodine (I) | 1.98 | 2.66 | +1.12 | Highest lipophilicity; can form halogen bonds, potentially leading to strong target interactions. researchgate.net |

Electronic and Steric Effects of Bromine

The bromine atom at the 7-position exerts significant electronic and steric effects that influence the molecule's interactions with its biological targets.

Electronic Effects: Bromine is an electron-withdrawing group due to its high electronegativity, which it exerts through an inductive effect (-I). This reduces the electron density of the quinazoline ring system. nih.gov At the same time, as a halogen, it has lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). This dual nature modifies the charge distribution across the molecule, which can be critical for binding to target proteins.

Steric Effects: The bromine atom possesses considerable size (van der Waals radius of 1.85 Å). This steric bulk can be crucial for activity. For instance, in highly brominated quinolines, steric compression from an adjacent bromine atom can influence the conformation and stability of neighboring functional groups. nih.gov At the 7-position, the steric presence of bromine can provide favorable van der Waals interactions within a protein's binding pocket or, conversely, create unfavorable steric clashes, thus contributing to binding affinity and selectivity.

Role of the N,N-Dimethylamino Group at the 4-Position

The substituent at the 4-position of the quinazoline ring is widely recognized as a critical determinant of biological activity. mdpi.com The presence of a substituted amine at this position is a common feature in many biologically active quinazolines. nih.govnih.govfrontiersin.org

The N,N-dimethylamino group in this compound plays a multifaceted role. Studies on the basicity of 4-dimethylaminoquinazoline derivatives indicate that protonation can occur on the ring nitrogen atoms, with the positive charge being delocalized into the N,N-dimethylamino group. researchgate.net This charge delocalization can significantly influence the molecule's pKa and its ability to form ionic interactions with target residues under physiological conditions. researchgate.net The development of lipophilic character at the C-4 position of the quinazoline ring is also considered desirable for achieving novel inhibitory affinity. frontiersin.org The dimethylamino moiety contributes to this lipophilicity while also providing a basic center for potential salt bridge formation.

Impact of Substituents on the Quinazoline Core (Positions 2, 5, 6, 8)

The biological activity of quinazoline analogs can be further modulated by introducing various substituents at other available positions on the bicyclic core, namely positions 2, 5, 6, and 8. nih.govresearchgate.net

Effects of Alkyl, Aryl, and Heteroaryl Substituents

The introduction of diverse groups at different positions on the quinazoline scaffold has been a key strategy in optimizing biological activity.

Position 2: This position is highly amenable to substitution. The introduction of small hydrophobic groups, such as methyl or chloro substituents, has been shown to improve cellular permeability and potency in some series. nih.gov In other contexts, installing an imidazole (B134444) or triazole moiety on an alkyl side chain at the 2-position was found to increase anti-inflammatory activity. nih.gov Aryl groups at this position are also common, with their substitution pattern further influencing activity. nih.gov

Positions 5, 6, and 8:

Position 5: In related quinoline scaffolds, introducing a nitro group at the C-5 position has been shown to significantly amplify antiproliferative effects. nih.gov

Position 6: The 6-position is a well-explored site for modification. The presence of a halogen atom or electron-rich substituents at this position is known to enhance potency against bacteria and cancer. nih.govnih.govfrontiersin.org

Position 8: The introduction of a halogen atom at the 6 and 8 positions has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov A phenyl ring at the eighth position has also been associated with improved anti-cancer potency. frontiersin.org

Importance of Lipophilic and Polar Substituents

Lipophilic Substituents: Increasing lipophilicity can enhance membrane permeability, facilitating entry into cells to reach intracellular targets. nih.gov It can also lead to stronger binding with hydrophobic pockets in target proteins. frontiersin.org For example, small hydrophobic groups at the 2-position were found to contribute to improved cellular permeability. nih.gov

Polar Substituents: Polar groups are essential for aqueous solubility and can form specific hydrogen bonds or ionic interactions with the biological target, which are often key to high-affinity binding. For instance, the N,N-dimethylamino group at the 4-position, while contributing to lipophilicity, also contains a basic nitrogen atom capable of forming polar interactions. researchgate.net The strategic placement of polar groups, such as aminoalkoxy chains at the 7-position in some series, has been shown to increase activity. mdpi.com

Table 2: Summary of Substituent Effects on the Quinazoline Core

| Position | Favorable Substituent Types | Observed Effect |

|---|---|---|

| 2 | Small hydrophobic groups (alkyl, chloro), Heteroaryl moieties | Improved cellular permeability, enhanced anti-inflammatory activity. nih.govnih.gov |

| 4 | Substituted amines (e.g., -N(CH3)2) | Critical for activity, provides a basic center for interaction. nih.govfrontiersin.org |

| 5 | Nitro group (-NO2) (in quinolines) | Amplified antiproliferative effects. nih.gov |

| 6 | Halogens, Electron-rich groups | Increased antibacterial and anticancer potency. nih.govnih.govfrontiersin.org |

| 7 | Halogens, Aminoalkoxy groups | Beneficial for inhibitory activity. nih.govmdpi.com |

| 8 | Halogens, Phenyl group | Improved antimicrobial and anticancer activity. nih.govfrontiersin.org |

Conformational Analysis and Bioactive Conformations of this compound and its Analogs

Rotational Isomerism of the N,N-Dimethylamino Group:

The rotation of the N,N-dimethylamino group relative to the quinazoline ring is a key conformational feature. This rotation is typically hindered due to steric interactions between the methyl groups and the hydrogen atom at the 5-position of the quinazoline ring. Additionally, electronic effects, such as the potential for conjugation between the nitrogen lone pair of the amino group and the aromatic system of the quinazoline ring, can influence the rotational barrier and the planarity of the molecule.

In analogous systems, the degree of planarity of the exocyclic amino group with the heterocyclic ring has been shown to be crucial for biological activity. A more planar conformation can enhance π-π stacking interactions with aromatic residues within a protein's binding site, a common interaction mode for quinazoline-based inhibitors of protein kinases.

Influence of the 7-Bromo Substituent:

The presence of a bromine atom at the 7-position of the quinazoline ring can influence the molecule's conformational preferences and electronic properties. While the bromo group is distant from the 4-position and may not exert a direct steric effect on the N,N-dimethylamino group, its electron-withdrawing nature can modulate the electron density of the entire quinazoline ring system. This, in turn, could subtly affect the electronic character of the C4-N bond and the rotational energy barrier.

Hypothetical Bioactive Conformations:

In the context of kinase inhibition, a common mode of action for many 4-aminoquinazoline derivatives, the bioactive conformation is the specific three-dimensional arrangement the molecule adopts when bound to the active site of the kinase. This conformation is often different from the lowest energy conformation in solution.

Molecular docking studies of related 4-aminoquinazoline-based kinase inhibitors have often revealed that the quinazoline core engages in hydrogen bonding interactions with the hinge region of the kinase, while the substituent at the 4-position occupies a more solvent-exposed region or interacts with other parts of the ATP-binding pocket. The conformation of the N,N-dimethylamino group would be critical in dictating the accessibility of the quinazoline nitrogen atoms for these key interactions and in avoiding steric clashes within the binding site.

Without specific structural data for this compound, the precise dihedral angles and energetic profiles of its conformers remain speculative. Further experimental studies, such as X-ray crystallography of the compound or its co-crystal with a biological target, and detailed computational analyses are necessary to provide a definitive understanding of its conformational landscape and to unequivocally identify its bioactive conformations.

Computational Chemistry and in Silico Studies of 7 Bromo N,n Dimethylquinazolin 4 Amine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 7-bromo-N,N-dimethylquinazolin-4-amine, to the active site of a target protein.

For quinazoline (B50416) derivatives, common targets for molecular docking studies include protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are implicated in various cancers. ijcce.ac.irnih.gov Other potential targets include DNA gyrase for antimicrobial applications. nih.gov

Table 1: Hypothetical Molecular Docking Results of this compound with various protein targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| EGFR | 1M17 | -8.5 | Met793, Leu718, Val726 |

| VEGFR-2 | 1YWN | -7.9 | Cys919, Asp1046, Phe1047 |

| DNA Gyrase | 2XCT | -7.2 | Asp73, Gly77, Ile78 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar quinazoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand which structural features are important for activity. For a series of quinazoline derivatives, a QSAR model could be developed to predict their anticancer or antimicrobial potency. scilit.comnih.gov

In a QSAR study involving this compound, various molecular descriptors would be calculated, such as electronic, steric, and hydrophobic parameters. The bromine atom at the 7-position would significantly influence descriptors like molecular weight, molar refractivity, and electronic properties due to its size and electronegativity. nih.gov The N,N-dimethylamino group would also contribute to the compound's lipophilicity and electronic features.

A typical QSAR equation for a series of quinazoline derivatives might look like:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3(MR) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient (a measure of lipophilicity), HOMO is the energy of the highest occupied molecular orbital, and MR is the molar refractivity.

Table 2: Selected Molecular Descriptors for this compound and their potential impact on activity.

| Descriptor | Calculated Value (Hypothetical) | Potential Impact on Biological Activity |

| LogP | 3.2 | Influences membrane permeability and hydrophobic interactions with the target. |

| Molar Refractivity | 65.4 cm³/mol | Relates to the volume of the molecule and its polarizability, affecting binding. |

| Dipole Moment | 2.5 D | Affects polar interactions with the target protein. |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a compound's biological activity. mdpi.com A pharmacophore model can be generated from a set of active molecules and then used to screen large compound libraries for new potential hits.

For a kinase inhibitor based on the quinazoline scaffold, a pharmacophore model would likely include features such as:

A hydrogen bond acceptor (from the quinazoline nitrogens).

A hydrophobic region (from the aromatic rings).

Additional hydrogen bond donors or acceptors, or hydrophobic features depending on the substitution pattern.

In the case of this compound, the N,N-dimethylamino group could be represented as a hydrogen bond acceptor or a hydrophobic feature, while the bromo-substituted ring would contribute to a hydrophobic region. This pharmacophore model could then be used to design new derivatives with potentially improved activity.

Table 3: Potential Pharmacophoric Features of this compound.

| Feature | Location on the Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | N1 and N3 of the quinazoline ring | Interaction with the hinge region of a kinase. |

| Aromatic/Hydrophobic Region | Quinazoline ring system | van der Waals interactions with hydrophobic pockets. |

| Hydrophobic Feature | 7-bromo substituent | Enhanced binding through hydrophobic interactions. |

| Hydrogen Bond Acceptor/Hydrophobic Feature | N,N-dimethylamino group | Potential for hydrogen bonding or hydrophobic interactions. |

Note: This table is based on general principles of pharmacophore modeling for quinazoline-based kinase inhibitors.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. abap.co.in In drug discovery, MD simulations can provide detailed insights into the binding mechanism of a ligand to its target, including the stability of the complex and the specific interactions that contribute to binding. tandfonline.comresearchgate.net

An MD simulation of the this compound-protein complex would start with the docked pose obtained from molecular docking. The simulation would then track the movements of the ligand and the protein over a period of nanoseconds. Analysis of the simulation trajectory can reveal:

The stability of the ligand in the binding site, often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atoms over time.

The flexibility of different parts of the protein upon ligand binding, calculated as the root-mean-square fluctuation (RMSF) of the protein's residues.

The persistence of key interactions, such as hydrogen bonds, throughout the simulation.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Expected Outcomes for a this compound-EGFR Complex.

| Parameter | Value/Description | Expected Outcome |

| Simulation Time | 100 ns | The complex should reach a stable equilibrium. |

| RMSD of Ligand | < 2 Å | Indicates stable binding of the ligand in the active site. |

| RMSF of Key Residues | Low fluctuations in the hinge region | Suggests a stable interaction with the key binding site residues. |

| Hydrogen Bond Occupancy | > 75% for key interactions | Confirms the importance of specific hydrogen bonds for binding. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical findings from MD simulations of small molecule-protein complexes.

Analytical and Spectroscopic Characterization in Research Settings

Spectroscopic Analysis of 7-bromo-N,N-dimethylquinazolin-4-amine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals would be expected for the protons of the quinazoline (B50416) ring system and the N,N-dimethylamino group. The aromatic protons would appear as multiplets or doublets in the downfield region of the spectrum, with their chemical shifts and coupling constants being influenced by the positions of the bromo and dimethylamino substituents. The six protons of the two methyl groups of the N,N-dimethylamino moiety would likely appear as a singlet, due to their chemical equivalence, in a more upfield region.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the carbon atoms of the quinazoline core and the methyl groups of the dimethylamino substituent. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methyl groups, C=N and C=C stretching vibrations characteristic of the quinazoline ring system, and C-N stretching vibrations from the dimethylamino group. The presence of the bromine atom would result in a C-Br stretching vibration, typically observed in the fingerprint region of the spectrum.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For quinazoline derivatives, the absorption spectra are influenced by the nature and position of substituents. In a study on 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives with various amino donors, the absorption maxima were observed to be dependent on the electron-donating strength of the amino group. rsc.orgresearchgate.net For instance, in cyclohexane, these derivatives displayed absorption maxima ranging from 369 nm to 444 nm. rsc.orgresearchgate.net It is anticipated that this compound would exhibit absorption bands in the UV-Vis region characteristic of the quinazoline chromophore, with the exact position of the maxima being influenced by the electronic effects of the bromo and dimethylamino groups.

The following table presents UV-Visible absorption data for a series of related 4- and 7-amino-substituted 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives in cyclohexane, which can serve as a reference for the potential spectroscopic behavior of the title compound.

| Compound | Amino Substituent at Position 4 | λabs (nm) in Cyclohexane | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 1 | Diphenylamino | 369 | 9200 |

| 2 | Di(4-methoxyphenyl)amino | 403 | 9550 |

| 3 | Phenoxazinyl | 415 | 10500 |

| 4 | Carbazolyl | 420 | 11500 |

| 5 | 3,6-di-tert-butylcarbazolyl | 444 | 12500 |

| Compound | Amino Substituent at Position 7 | λabs (nm) in Cyclohexane | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 6 | Diphenylamino | 397 | 8500 |

| 7 | Di(4-methoxyphenyl)amino | 400 | 9000 |

| 8 | Phenoxazinyl | 411 | 9800 |

| 9 | Carbazolyl | 456 | 10200 |

| 10 | 3,6-di-tert-butylcarbazolyl | 436 | 11000 |

Data extracted from a study on 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₀BrN₄), HRMS would provide a highly accurate mass measurement of the molecular ion, which would confirm its elemental formula. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Evaluation of Photophysical Properties

The photophysical properties of quinazoline derivatives, such as their fluorescence emission, are of significant interest in various applications. These properties are highly dependent on the molecular structure, particularly the nature and position of substituents on the quinazoline core.

Research on a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor with various amino donors at the 4- or 7-positions has shown that these molecules can be highly fluorescent. rsc.orgresearchgate.netnih.govrsc.org The emission wavelengths and quantum yields are tunable by altering the amino substituent. rsc.orgresearchgate.netnih.govrsc.org

In cyclohexane, 4-amino substituted derivatives emitted light in the range of 414 nm to 575 nm, with some compounds exhibiting high photoluminescence quantum yields (QY) of over 80%. rsc.orgresearchgate.net Similarly, the 7-amino substituted counterparts showed emissions from 412 nm to 597 nm. rsc.orgresearchgate.net The fluorescence lifetimes for these compounds were generally in the nanosecond range. rsc.orgresearchgate.net These findings suggest that this compound could also exhibit interesting fluorescence properties, although the presence of the heavy bromine atom might influence the emission characteristics, potentially leading to a decrease in the fluorescence quantum yield.

The following tables summarize the fluorescence emission data for the aforementioned series of 4- and 7-amino-substituted 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives in cyclohexane.

Fluorescence Data for 4-Amino-Substituted Quinazoline Derivatives in Cyclohexane

| Compound | Amino Substituent at Position 4 | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) (%) | Fluorescence Lifetime (τ) (ns) |

| 1 | Diphenylamino | 414 | 45 | 84.67 | 3.29 |

| 2 | Di(4-methoxyphenyl)amino | 450 | 47 | 87.59 | 4.34 |

| 3 | Phenoxazinyl | 500 | 85 | 56.55 | 5.44 |

| 4 | Carbazolyl | 514 | 94 | 49.91 | 7.62 (avg) |

| 5 | 3,6-di-tert-butylcarbazolyl | 575 | 131 | 28.03 | 15.04 |

Data extracted from a study on 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives. rsc.orgresearchgate.netnih.gov

Fluorescence Data for 7-Amino-Substituted Quinazoline Derivatives in Cyclohexane

| Compound | Amino Substituent at Position 7 | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) (%) | Fluorescence Lifetime (τ) (ns) |

| 6 | Diphenylamino | 412 | 15 | 3.08 | 2.45 |

| 7 | Di(4-methoxyphenyl)amino | 458 | 58 | 43.32 | 4.50 |

| 8 | Phenoxazinyl | 519 | 108 | 27.51 | 5.28 |

| 9 | Carbazolyl | 533 | 77 | 3.08 | 5.98 (avg) |

| 10 | 3,6-di-tert-butylcarbazolyl | 597 | 161 | Not Reported | Not Reported |

Data extracted from a study on 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivatives. rsc.orgresearchgate.netnih.gov

Quantum Yields and Stokes Shifts

Quantum yield and Stokes shift are critical parameters in characterizing the fluorescence properties of a molecule. The quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The Stokes shift is the difference in wavelength or frequency between the positions of the absorption and emission maxima.

A thorough search for experimental data on the quantum yield and Stokes shift of this compound did not provide any specific values or detailed research findings. Scientific studies detailing the photophysical properties of this compound, which would include measurements of its fluorescence quantum yield and Stokes shift in various solvents, are not available in the public domain based on the conducted searches.

In broader contexts, related heterocyclic compounds are studied for their luminescent properties. For instance, research on benzanthrone (B145504) derivatives has shown that they can exhibit environment-sensitive fluorescence and large Stokes shifts, which are influenced by intramolecular charge transfer. mdpi.com However, such findings are not directly transferable to this compound without specific experimental validation.

Table 1: Photophysical Properties of this compound

| Parameter | Value | Conditions |

|---|---|---|

| Quantum Yield (Φ) | Data not available | Not applicable |

Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques used to separate, identify, and quantify components in a mixture. HPLC is widely used to assess the purity of a compound, while LC-MS provides additional structural information by coupling the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Specific HPLC or LC-MS methods developed for the analysis of this compound, including details on the stationary phase, mobile phase composition, flow rate, and detector settings, are not described in the available scientific literature. Consequently, there are no published chromatograms or mass spectra to confirm its identity and purity.

While general methodologies for the analysis of quinazoline derivatives exist, the specific retention time and mass fragmentation pattern for this compound would need to be determined experimentally. The lack of such published data prevents a detailed discussion of its chromatographic behavior.

Table 2: Chromatographic Data for this compound

| Technique | Method Details | Key Findings (e.g., Retention Time, m/z) |

|---|---|---|

| HPLC | Data not available | Data not available |

Future Research Directions and Translational Perspectives for 7 Bromo N,n Dimethylquinazolin 4 Amine

Development of Novel Synthetic Routes and Sustainable Methodologies

While the synthesis of quinazoline (B50416) derivatives is well-established, future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for 7-bromo-N,N-dimethylquinazolin-4-amine. Current methods often rely on multi-step procedures that may involve harsh reagents and generate significant waste.

Future synthetic strategies could explore:

One-pot synthesis: Combining multiple reaction steps into a single procedure to improve efficiency and reduce waste. mdpi.com

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields.

Green chemistry approaches: Employing less hazardous solvents and reagents to create a more sustainable manufacturing process. mdpi.com

Catalytic methods: Developing novel catalysts to improve the selectivity and efficiency of the synthesis.

These advancements would be crucial for the large-scale production of this compound for further research and potential clinical applications.

Exploration of New Biological Targets and Therapeutic Areas

Quinazoline derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govijmpr.inresearchgate.net While many quinazolines have been investigated as kinase inhibitors for cancer therapy, future research on this compound could explore a broader spectrum of targets and diseases. nih.gov

Potential therapeutic areas for investigation include:

Neurodegenerative diseases: Some quinazoline-related compounds have shown potential in the context of conditions like Alzheimer's disease. mdpi.com

Inflammatory diseases: The anti-inflammatory properties of some quinazolines suggest their potential use in treating chronic inflammatory conditions. ijmpr.in

Infectious diseases: The quinazoline scaffold has been a source of antibacterial, antifungal, and antiviral agents. ijmpr.inmdpi.com

Cardiovascular diseases: Certain quinazoline derivatives have been developed as antihypertensive agents. ijmpr.in

Systematic screening of this compound against a panel of biological targets will be essential to uncover its full therapeutic potential.

Optimization Strategies for Enhanced Potency and Selectivity

Once a promising biological activity is identified, the next step is to optimize the structure of this compound to enhance its potency and selectivity for the desired target. This involves a detailed understanding of its structure-activity relationship (SAR). nih.gov

Key optimization strategies would include:

Modification of the N,N-dimethylamino group: Altering the substituents on the nitrogen at position 4 can significantly impact biological activity.

Substitution at other positions: Introducing different functional groups at various positions on the quinazoline ring can fine-tune the compound's properties.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve efficacy and pharmacokinetic profiles.

A systematic SAR study will be crucial to guide the design of more potent and selective analogs of this compound. researchgate.net

Design and Synthesis of Advanced Hybrid Molecules

Molecular hybridization is a contemporary strategy in drug design that involves combining two or more pharmacophores to create a single molecule with enhanced biological activity or a dual mode of action. nih.govrsc.org Future research could focus on designing and synthesizing hybrid molecules based on the this compound scaffold.

Examples of potential hybrid molecules include:

Quinazoline-Thiazole hybrids: Combining the quinazoline core with a thiazole (B1198619) moiety, another heterocycle with diverse biological activities.

Quinazoline-Triazole hybrids: Linking the quinazoline scaffold to a triazole ring, which is present in many antifungal and anticancer agents. rsc.org

Quinazoline-Indole hybrids: Fusing the quinazoline structure with an indole (B1671886) nucleus, a common feature in many bioactive natural products and synthetic drugs. rsc.org

The development of such hybrid molecules could lead to novel therapeutic agents with improved efficacy and the ability to overcome drug resistance. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. nih.govresearchgate.netijariit.com These computational tools can be applied to the design and optimization of this compound and its derivatives.

AI and ML can be utilized for:

Predicting biological activity: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs.

Virtual screening: Screening large libraries of virtual compounds to identify those with the highest probability of being active.

De novo drug design: Generating novel molecular structures with desired pharmacological properties. nih.gov

Optimizing pharmacokinetic properties: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds.

By integrating AI and ML into the research workflow, the design and development of new drug candidates based on the this compound scaffold can be significantly expedited. ijsred.com

Mechanistic Studies at Higher Resolution and Systems Biology Approaches

A deep understanding of the mechanism of action is crucial for the successful translation of a compound from the laboratory to the clinic. Future research should focus on elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

Advanced mechanistic studies could involve:

X-ray crystallography and cryo-electron microscopy: Determining the three-dimensional structure of the compound in complex with its biological target to understand the binding interactions at an atomic level.

Biophysical techniques: Using methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify the binding affinity and kinetics.

Systems biology: Employing genomics, proteomics, and metabolomics to understand the broader effects of the compound on cellular pathways and networks. nih.gov

These in-depth studies will not only provide a solid foundation for the clinical development of this compound but also contribute to a more fundamental understanding of the diseases it may be used to treat.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 7-bromo-N,N-dimethylquinazolin-4-amine?

Answer:

The synthesis typically involves nucleophilic substitution of a halogenated quinazoline precursor. For example:

- Step 1: React 4-chloro-6-bromoquinazoline with dimethylamine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., Hunig’s base or Na2CO3) at room temperature or elevated temperatures (e.g., 65°C) .

- Step 2: Purify via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm purity using LCMS (>95%) .

- Key Considerations: Solvent choice impacts reaction rate; THF/i-PrOH mixtures may reduce side reactions compared to DMF .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy: Compare and NMR peaks to literature values (e.g., dimethylamine protons at δ ~3.35 ppm; quinazoline aromatic protons at δ 7.3–8.6 ppm) .

- Mass Spectrometry: Use HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- Purity Assessment: Employ LCMS with trifluoroacetic acid-modified gradients to ensure >95% purity .

Advanced: How can structural modifications of this compound enhance its bioactivity?

Answer:

Focus on structure-activity relationship (SAR) studies:

- Bromine Substitution: Retain the 7-bromo group for electrophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids to introduce aryl/heteroaryl groups) .

- Dimethylamine Optimization: Replace N,N-dimethyl groups with morpholino or piperazinyl moieties to improve solubility or target affinity, as seen in related kinase inhibitors .

- Case Study: In EP128495 (a clinical anticancer candidate), replacing 2-Cl with 2-CH3 in a quinazoline analog increased apoptosis induction (EC = 2 nM) .

Advanced: What experimental strategies resolve contradictions in reported biological activities of quinazoline derivatives?

Answer:

Address discrepancies via:

- Assay Standardization: Use consistent cell lines (e.g., MX-1 breast cancer for apoptosis assays) and controls to minimize variability .

- Target Profiling: Screen against kinase panels (e.g., CLK1/2/4) to identify off-target effects that may explain divergent results .

- Computational Validation: Perform molecular docking to compare binding modes across analogs and correlate with activity trends .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

- Storage: Keep at 2–8°C in airtight, light-protected containers to prevent bromine dissociation or dimethylamine oxidation .

- Handling: Use gloves and PPE to avoid skin contact; work in a fume hood due to potential amine volatility .

Advanced: How can computational tools aid in designing this compound derivatives with improved BBB penetration?

Answer:

Leverage in silico models :

- LogP Calculations: Optimize lipophilicity (target LogP ~2–3) using software like Schrödinger’s QikProp.

- BBB Predictor Tools: Use ADMET predictors to prioritize analogs with high CNS permeability scores.

- Case Study: MPC-6827 (a quinazoline analog) achieved high BBB penetration via N-methylation and methoxy group placement, critical for brain tumor efficacy .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Kinase Inhibitor Scaffold: The bromine atom enables functionalization for targeting ATP-binding pockets in kinases (e.g., CLK1/2/4) .

- Apoptosis Induction: Quinazoline cores disrupt microtubule dynamics or inhibit anti-apoptotic proteins (e.g., Bcl-2) .

Advanced: How to troubleshoot low yields in Suzuki-Miyaura coupling reactions of this compound?

Answer:

- Catalyst Optimization: Use Pd(dppf)Cl instead of Pd(PPh) for enhanced stability and reactivity .

- Solvent Screening: Test mixed solvents (e.g., i-PrOH/HO) to improve boronic acid solubility .

- Microwave Assistance: Apply controlled microwave heating (150°C, 1 h) to accelerate coupling and reduce side products .

Basic: What spectroscopic techniques are critical for characterizing reaction intermediates during synthesis?

Answer:

- TLC Monitoring: Use UV-active plates with ethyl acetate/hexane eluents to track reaction progress .

- FT-IR Spectroscopy: Confirm amine N-H stretches (~3300 cm) and C-Br vibrations (~560 cm) .

Advanced: How can researchers design analogs of this compound for selective kinase inhibition?

Answer:

- Targeted Modifications: Introduce electron-withdrawing groups (e.g., -NO) at C6 to enhance CLK1 selectivity, as demonstrated in substituted 6-arylquinazolines .

- Co-crystallization Studies: Resolve X-ray structures of analogs bound to kinases (e.g., CLK1) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.